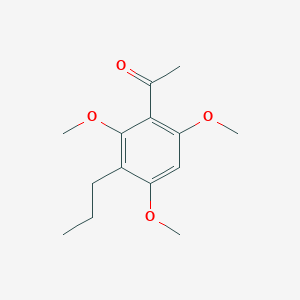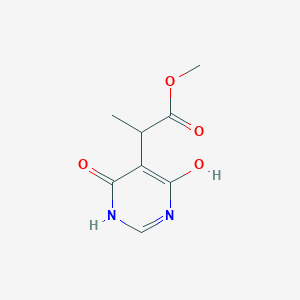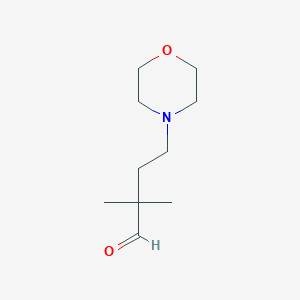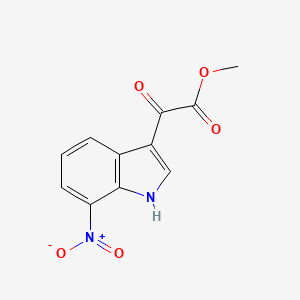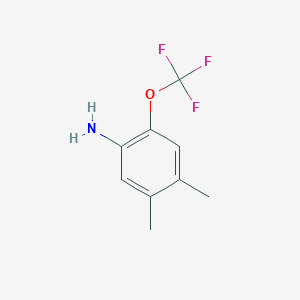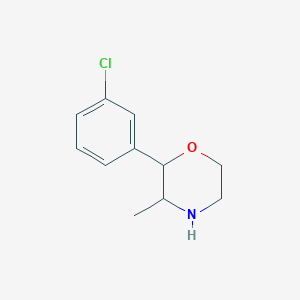
2-(3-Chlorophenyl)-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-3-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The addition of a 3-chlorophenyl group and a methyl group to the morpholine ring gives this compound unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-3-methylmorpholine typically involves the reaction of 3-chloroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. Catalysts may also be used to enhance the reaction rate and yield.
化学反应分析
Types of Reactions: 2-(3-Chlorophenyl)-3-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-(3-Chlorophenyl)-3-methylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.
相似化合物的比较
2-(4-Chlorophenyl)-3-methylmorpholine: Similar structure but with the chlorine atom in the para position.
2-(3-Bromophenyl)-3-methylmorpholine: Similar structure but with a bromine atom instead of chlorine.
2-(3-Chlorophenyl)-4-methylmorpholine: Similar structure but with the methyl group in the 4-position.
Uniqueness: 2-(3-Chlorophenyl)-3-methylmorpholine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and biological activity. The presence of the chlorine atom in the meta position can lead to different steric and electronic effects compared to its para or ortho counterparts, making it a valuable compound for various research applications.
属性
CAS 编号 |
1097796-78-5 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-3-methylmorpholine |
InChI |
InChI=1S/C11H14ClNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 |
InChI 键 |
BOFUZZAQNVYZFF-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
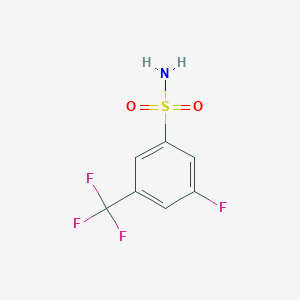

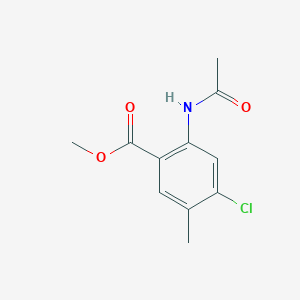
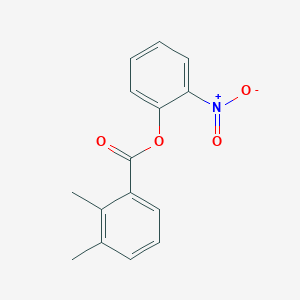
![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)
